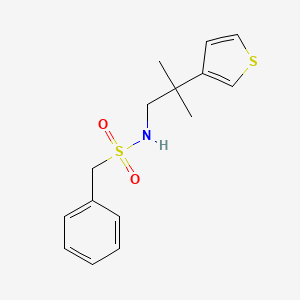

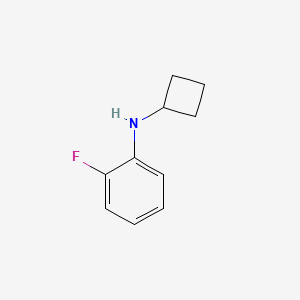

![molecular formula C17H13ClF6N4O2 B2636339 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine CAS No. 338772-98-8](/img/structure/B2636339.png)

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis

The major use of TFMP derivatives is in the protection of crops from pests . To develop compounds with unique biological properties, hydrogen is commonly replaced with fluorine .Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Wissenschaftliche Forschungsanwendungen

Triazolo-pyridazine-6-yl-substituted Piperazines in Anti-Diabetic Drugs

- Application : These compounds, including variations of piperazines, were synthesized and evaluated for their potential as anti-diabetic medications. They exhibited significant Dipeptidyl peptidase-4 (DPP-4) inhibition, showing promise in the development of new anti-diabetic drugs (Bindu, Vijayalakshmi, & Manikandan, 2019).

Piperazine Derivatives in Prostate Cancer Treatment

- Application : Modifications of piperazine derivatives, like the compound , led to the development of AZD3514, an androgen receptor downregulator used in Phase I clinical trials for castrate-resistant prostate cancer (Bradbury et al., 2013).

Glycine Transporter 1 Inhibitors

- Application : Piperazine derivatives have been identified as potent and orally available inhibitors of glycine transporter 1 (GlyT1), which are important in central nervous system drug development (Yamamoto et al., 2016).

Insecticide Development

- Application : Piperazine derivatives, including compounds similar to the one , have been explored as lead compounds for new insecticides with novel modes of action. Their structure-activity relationships have been studied, showing effectiveness against certain pests (Cai et al., 2010).

Anticonvulsant Properties

- Application : Research into the structural and electronic properties of similar piperazine derivatives has indicated potential applications in anticonvulsant drugs (Georges et al., 1989).

Antibacterial Activities

- Application : Piperazine compounds have been evaluated for their antibacterial activities, suggesting potential use in developing new antibacterial agents (Pitucha et al., 2005).

Antitumor Activity

- Application : Piperazine derivatives have shown significant antitumor activity, particularly in breast cancer cell evaluations, indicating their potential in cancer treatment research (Yurttaş et al., 2014).

Anti-Malarial Agents

- Application : Certain piperazine derivatives have been synthesized and evaluated for their capacity to inhibit Plasmodium falciparum, indicating potential use as anti-malarial agents (Mendoza et al., 2011).

Wirkmechanismus

Target of Action

Compounds containing pyridine and piperazine rings are often found in pharmaceuticals and could interact with various biological targets .

Mode of Action

Without specific information, it’s challenging to detail how “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine” interacts with its targets. Generally, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of a drug, potentially improving its binding affinity .

Biochemical Pathways

The exact biochemical pathways affected by “this compound” are unknown. Trifluoromethyl-containing compounds have been associated with a wide range of pharmacological activities .

Pharmacokinetics

The trifluoromethyl group can enhance the metabolic stability of a compound .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClF6N4O2/c18-12-7-11(17(22,23)24)9-25-15(12)27-5-3-26(4-6-27)13-2-1-10(16(19,20)21)8-14(13)28(29)30/h1-2,7-9H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZDRPGIBMPULJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClF6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

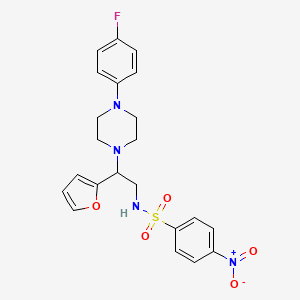

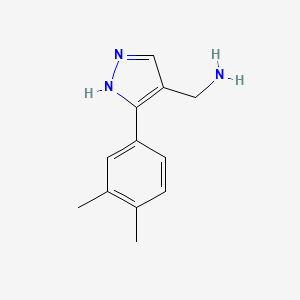

![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-3-methylbenzenecarboxamide](/img/structure/B2636260.png)

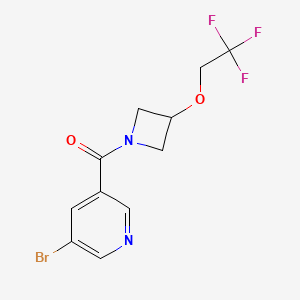

![3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one](/img/structure/B2636263.png)

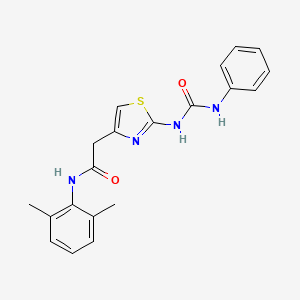

![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2636264.png)

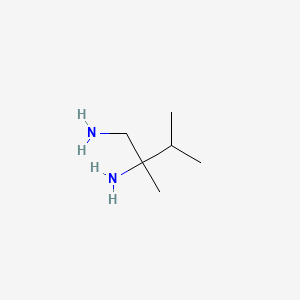

![(1R,2R,4R,6R)-Tricyclo[4.1.0.02,4]heptan-5-amine](/img/structure/B2636268.png)

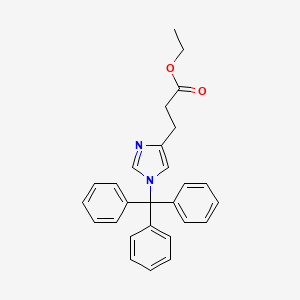

![2-(4-oxo-2-phenyl-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2636274.png)